molecular formula C12H16O3 B7764650 Methyl 2-(3,4-dimethylphenoxy)propanoate

Methyl 2-(3,4-dimethylphenoxy)propanoate

Cat. No.: B7764650
M. Wt: 208.25 g/mol
InChI Key: VQMNXJAGDIIVIN-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dimethylphenoxy)propanoate is an organic compound with the molecular formula C12H16O3. It is a derivative of phenoxypropanoate, characterized by the presence of a methyl ester group and two methyl substituents on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Properties

IUPAC Name

methyl 2-(3,4-dimethylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8-5-6-11(7-9(8)2)15-10(3)12(13)14-4/h5-7,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMNXJAGDIIVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4-dimethylphenoxy)propanoate can be synthesized through the esterification of 2-(3,4-dimethylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dimethylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: 2-(3,4-dimethylphenoxy)propanoic acid.

    Reduction: 2-(3,4-dimethylphenoxy)propanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-(3,4-dimethylphenoxy)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3,4-dimethylphenoxy)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The aromatic ring and its substituents can also participate in various biochemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,5-dimethylphenoxy)propanoate
  • Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate
  • Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate

Uniqueness

Methyl 2-(3,4-dimethylphenoxy)propanoate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to different chemical and biological properties, making it valuable for specific applications.

Biological Activity

Methyl 2-(3,4-dimethylphenoxy)propanoate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of a propanoate group linked to a 3,4-dimethylphenoxy moiety. Its molecular formula is C12H16O4C_{12}H_{16}O_4, and it has been studied for its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis, releasing 3,4-dimethylphenol and propanoic acid, which may participate in various metabolic pathways and biochemical reactions.

Key Mechanisms:

  • Enzyme Interaction : The compound may inhibit or modulate the activity of certain enzymes, influencing metabolic processes.
  • Hydrolysis : The hydrolysis of the ester bond can lead to the formation of biologically active metabolites.
  • Aromatic Interactions : The aromatic ring may engage in π-π stacking interactions with other biomolecules, affecting their function.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of similar compounds demonstrate significant antiproliferative activity against cancer cell lines, such as HeLa cells. For example, related compounds have reported IC50 values ranging from 0.69 μM to 11 μM .
  • Enzyme Inhibition : The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is crucial in cancer therapy as HDACIs can induce cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds.

Compound NameStructural FeaturesNotable Biological Activity
Methyl 2-(3,5-dimethylphenoxy)propanoateSimilar phenoxy groupAntiproliferative effects
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoateVariation in alkyl chainPotential enzyme interactions
Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoateDifferent positioning of methyl groupsVarying metabolic pathway engagement

The positioning of the methyl groups significantly influences the reactivity and biological properties of these compounds. This compound's specific arrangement allows for distinct interactions compared to its analogs.

Case Studies and Research Findings

  • In Vitro Studies : Research conducted on various derivatives has demonstrated that modifications to the phenoxy group can enhance antiproliferative activity against cancer cell lines. For instance, compounds with specific substitutions showed improved efficacy compared to standard treatments like doxorubicin .
  • Mechanistic Insights : Investigations into the metabolic pathways affected by this compound revealed that it may influence mitochondrial function by modulating reactive oxygen species (ROS) generation . This property suggests potential applications in oxidative stress-related diseases.

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